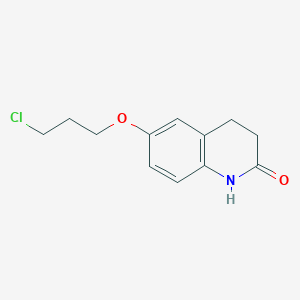
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C12H14ClNO2 It is a derivative of quinolinone, characterized by the presence of a chloropropoxy group at the 6th position and a dihydroquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The dihydroquinolinone core can be oxidized to form quinolinone derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydroquinolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted quinolinone derivatives.
Oxidation Reactions: Quinolinone derivatives.
Reduction Reactions: Tetrahydroquinolinone derivatives.
科学的研究の応用
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The chloropropoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The dihydroquinolinone core may interact with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 6-(3-Chloropropoxy)-1H-indole
- 6-(3-Chloropropoxy)-2H-chromen-2-one
- 6-(3-Chloropropoxy)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific structural features, such as the dihydroquinolinone core and the chloropropoxy group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h3-4,8H,1-2,5-7H2,(H,14,15) |
InChIキー |
AOUUOIAEVSVKGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














